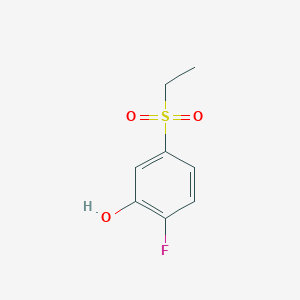![molecular formula C10H18Cl3N3 B12066469 N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a cyclopropyl group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems, where reagents are passed through a packed column containing a catalyst, such as Raney nickel, to facilitate the reaction . This method allows for efficient large-scale production while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives, such as:
Pyridine: A basic nitrogen heterocycle found in many active pharmaceuticals.
Dihydropyridines: Known for their therapeutic effects, including antihypertensive properties.
Piperidines: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride is unique due to its specific structural features, such as the cyclopropyl and methylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H18Cl3N3 |
|---|---|
Poids moléculaire |
286.6 g/mol |
Nom IUPAC |
N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine;trihydrochloride |
InChI |
InChI=1S/C10H15N3.3ClH/c1-11-10(4-5-10)8-13-9-3-2-6-12-7-9;;;/h2-3,6-7,11,13H,4-5,8H2,1H3;3*1H |
Clé InChI |
IRXRRORVSLLJTA-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CC1)CNC2=CN=CC=C2.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


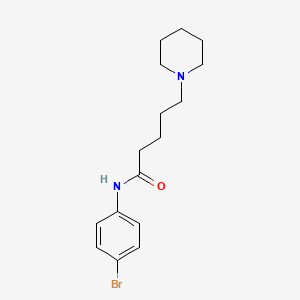
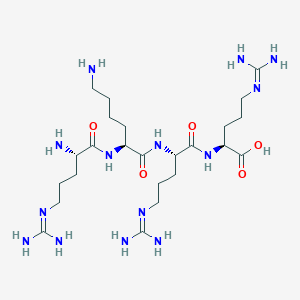

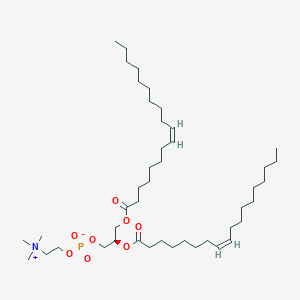
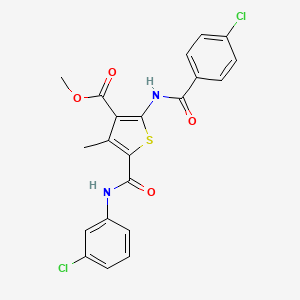


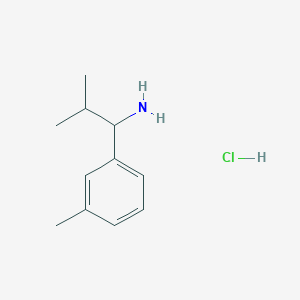


![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)


